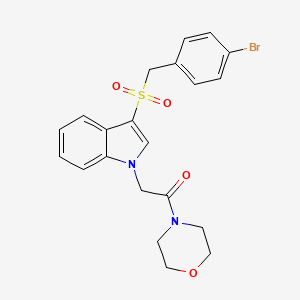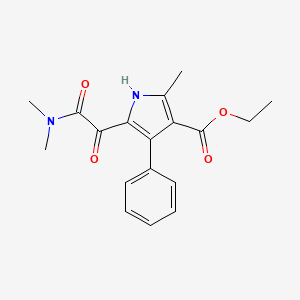
3-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a thiazolidinone ring, an indole ring, and an acetamido group. These functional groups suggest that this compound could have interesting biological activities .
Chemical Reactions Analysis
Thiazolidinone derivatives are known to undergo a variety of chemical reactions, including reactions with electrophiles at the carbonyl group and nucleophiles at the thiazolidinone ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamido group could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
- Synthesis and Antimicrobial Activities: Gouda et al. (2010) synthesized a series of thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, which included derivatives of the compound of interest. These compounds were evaluated as antimicrobial agents and some exhibited promising activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
- Anti-Toxoplasma gondii and Antimicrobial Activities: A series of 2-[(phenylmethylene)hydrazono]-4-oxo-3-phenyl-5-thiazolidineacetic acids were synthesized and characterized. Their in vitro activities against Toxoplasma gondii and as antimicrobials were evaluated. Many of these compounds exhibited effective toxicity against intracellular parasites and some showed promising antimicrobial activity (de Aquino et al., 2008).
- Synthesis and Antimicrobial Activity of Certain Novel Aryl Hydrazone Pyrazoline-5-ones: Reddy et al. (2013) synthesized novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety. The antimicrobial activity of these compounds was evaluated, and they were found to exhibit a fair degree of activity (Reddy, Prasad, Spoorthy, & Ravindranath, 2013).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of this compound and its derivatives, providing insights into their chemical structures and potential applications in various fields.
- Applications in Synthesis of Heterocyclic Compounds: Behbehani et al. (2011) utilized 2-arylhdrazononitriles, which include derivatives of the compound of interest, as key synthons for preparing a wide variety of heterocyclic substances. These compounds demonstrated promising antimicrobial activities against various bacterial strains and yeast (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[[2-[(2E)-4-oxo-2-[(E)-(2-phenyl-1H-indol-3-yl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c29-19(24-11-10-20(30)31)12-18-22(32)27-23(33-18)28-25-13-16-15-8-4-5-9-17(15)26-21(16)14-6-2-1-3-7-14/h1-9,13,18,26H,10-12H2,(H,24,29)(H,30,31)(H,27,28,32)/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSPRMMHUDJCSY-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=NN=C4NC(=O)C(S4)CC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)/C=N/N=C/4\NC(=O)C(S4)CC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(m-tolyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2644963.png)
![2-Chloro-N-[2-(2-chloro-3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2644964.png)




![5-Bromo-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2644970.png)

![N-ethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B2644975.png)
![2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2644976.png)
![2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2644980.png)


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2644986.png)
